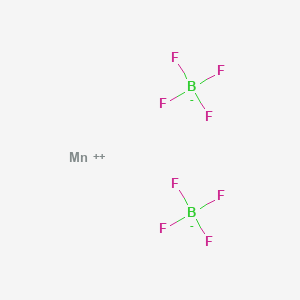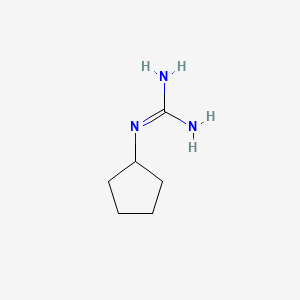
1-Cyclopentylguanidine
説明
1-Cyclopentylguanidine (1-CPG) is an organic compound belonging to the class of guanidine compounds. It is a colorless solid that is soluble in water and has a wide range of applications in the scientific community. It is used as a reagent for the synthesis of various compounds, as well as for the study of its biochemical and physiological effects.
科学的研究の応用
Antioxidant and Protective Roles
Aminoguanidine, a guanidine derivative, has shown potent antioxidant properties and protective effects against oxidative stress in models of bladder injury induced by cyclophosphamide. This compound inhibits inducible nitric oxide synthase and preserves the activities of key antioxidant enzymes, suggesting a mechanism that could be explored with 1-Cyclopentylguanidine for its potential protective roles in similar oxidative stress conditions (Abraham, Rabi, & Selvakumar, 2009).
Prevention of Advanced Glycation Endproducts Formation
The use of aminoguanidine has been documented to prevent the formation of advanced glycation endproducts (AGEs), which are implicated in the progression of various diseases, including diabetic complications. It reacts with alpha,beta-dicarbonyl compounds to inhibit AGE formation, providing a clue towards the potential use of 1-Cyclopentylguanidine in preventing AGE-related disorders (Thornalley, 2003).
Catalytic Applications in Organic Synthesis
Guanidine derivatives like 1,1,3,3-tetramethylguanidine have been utilized as catalysts in organic synthesis, for example, in solvent-free direct aldol reactions. This illustrates the potential application of 1-Cyclopentylguanidine in catalyzing chemical reactions, particularly those requiring high selectivity and efficiency (Zhu et al., 2005).
Antimalarial Activity
Phenoxypropoxybiguanide analogues, related to the guanidine family, have been studied for their potent antimalarial activity. These compounds are prodrugs that are metabolized into active metabolites with significant efficacy against resistant malaria parasites. This suggests the exploration of 1-Cyclopentylguanidine analogues for potential antimalarial properties (Shearer et al., 2005).
Inhibition of Acetylcholinesterase for Insecticidal Activity
Bridged-tricyclic cyanoguanidines, another class related to guanidine compounds, have shown to inhibit acetylcholinesterase, suggesting their use as insecticides. The reversible binding to acetylcholinesterase differentiates these compounds from traditional organophosphates, indicating a safer mode of action that could be relevant for 1-Cyclopentylguanidine derivatives in pest control applications (Finkelstein et al., 2002).
特性
IUPAC Name |
2-cyclopentylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3/c7-6(8)9-5-3-1-2-4-5/h5H,1-4H2,(H4,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLOWYRNTUVMJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279261 | |
| Record name | 1-cyclopentylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentylguanidine | |
CAS RN |
45715-47-7 | |
| Record name | 1-cyclopentylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



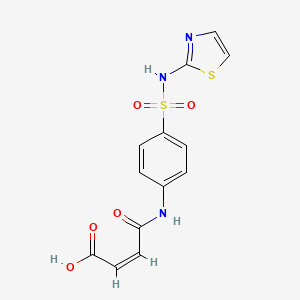
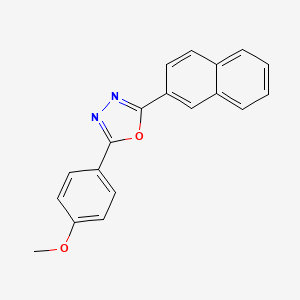
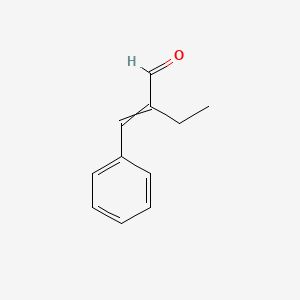
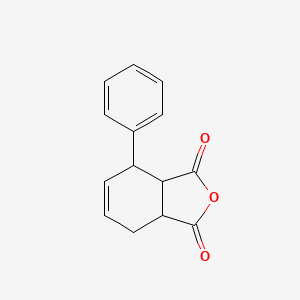
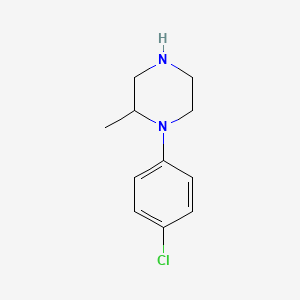
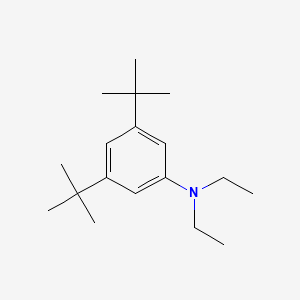
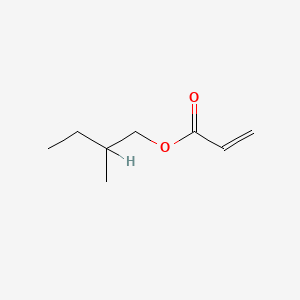
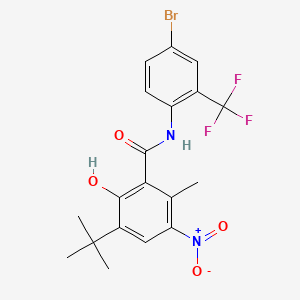
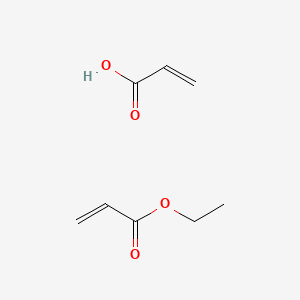
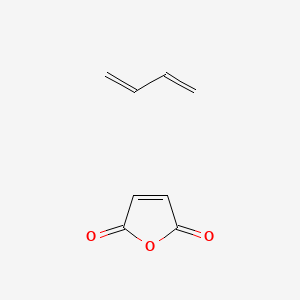
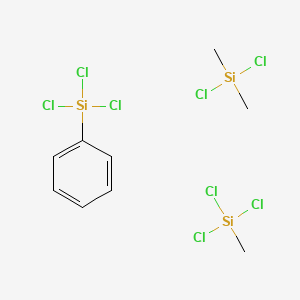
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2)](/img/structure/B1616638.png)
